

Application Note: Oxidative Radical Crotylation of Heterocycles using Sulfinates Salts

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Compound of Interest

Compound Name: sodium (2E)-but-2-ene-1-sulfinate

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Abstract & Strategic Significance

The direct introduction of crotyl (

-butenyl) groups onto heteroaromatic scaffolds represents a high-value transformation in medicinal chemistry. Unlike simple alkyl groups, the crotyl moiety introduces both steric complexity and an internal alkene handle for late-stage diversification (e.g., dihydroxylation, epoxidation). While Zinc and Sodium sulfinates (Baran Diversinates™) are established reagents for innate C–H functionalization, the crotyl sulfinate variant presents unique challenges regarding stability and regioselectivity.

This guide provides a validated protocol for the synthesis of Sodium Crotyl Sulfinate and its subsequent application in Minisci-type radical substitutions. By bypassing the unstable crotyl sulfonyl chloride intermediate in favor of a Grignard-mediated

capture, this workflow ensures reproducibility and safety.

Mechanistic Principles & Regioselectivity

The reaction proceeds via oxidative desulfinylation. The sulfinate salt is oxidized (typically by a hydroperoxide) to a sulfonyl radical, which rapidly extrudes sulfur dioxide to generate a carbon-

centered radical.

The Crotyl Ambiguity

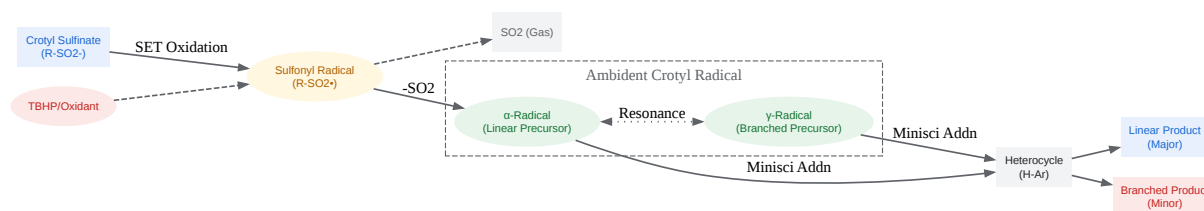
Unlike simple alkyl radicals, the crotyl radical is resonance-stabilized and ambident. It can react at the

-position (linear product) or the

-position (branched product).

- Linear (Major): Favored by steric bulk on the heterocycle and the thermodynamic stability of the internal alkene product.
- Branched (Minor): May increase with electron-deficient heterocycles or specific solvent effects.

Graphviz Diagram 1: Mechanistic Pathway



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Figure 1: Oxidative desulfinylation pathway showing the resonance of the crotyl radical and divergent reaction outcomes.

Reagent Preparation: Sodium Crotyl Sulfinate

Critical Note: Crotyl sulfonyl chloride is prone to decomposition. Therefore, the standard "Zinc dust reduction" method used for other Diversinates is not recommended for crotyl. The Grignard route described below is robust and generates the stable sodium salt directly.

Materials

- Crotyl bromide (tech grade, 85%+, predominantly trans)
- Magnesium turnings
- Sulfur Dioxide () source: DABSO (DABCO-bis(sulfur dioxide)) is recommended for safety and stoichiometry control. Alternatively, dry gas.
- Solvents: Anhydrous THF, Diethyl Ether.

Protocol A: Synthesis via DABSO (Bench-Stable Route)

- Grignard Formation:
 - Flame-dry a 250 mL 3-neck flask equipped with a reflux condenser and addition funnel under Argon.
 - Add Mg turnings (1.2 equiv) and a crystal of iodine. Cover with minimal anhydrous THF.
 - Add Crotyl bromide (1.0 equiv) dropwise in THF. Initiate reflux with a heat gun if necessary. Maintain gentle reflux until Mg is consumed.
 - Result: Crotylmagnesium bromide solution (~0.5 - 1.0 M).
- Sulfinylation:
 - In a separate flask, suspend DABSO (0.6 equiv, as it delivers 2 moles of) in THF at -40°C.
 - Cannulate the fresh Grignard reagent into the DABSO suspension slowly.

- Warm to Room Temperature (RT) and stir for 2 hours. The mixture will become a thick slurry.
- Workup & Salt Formation:
 - Quench with saturated aqueous

(Note: Avoid strong acid to prevent disproportionation to thiosulfonates).
 - Concentrate to remove THF.
 - Dissolve residue in minimal water and wash with EtOAc (to remove organic impurities).
 - Lyophilize the aqueous layer or concentrate/crystallize with Ethanol to obtain Sodium Crotyl Sulfinat e as a white/off-white powder.
 - Storage: Store in a desiccator at 4°C. Stable for months.

Application Protocol: Radical Crotylation of Heterocycles

This protocol uses the synthesized Sodium Crotyl Sulfinat e for the functionalization of a representative heterocycle (e.g., Caffeine, Pyridine, Quinoline).

Experimental Workflow

Scale: 0.5 mmol Heterocycle

Reagent	Equivalents	Role
Heterocycle	1.0	Substrate
Na-Crotyl Sulfinat e	3.0	Radical Precursor
TBHP (70% aq)	5.0	Oxidant
TFA	1.0	Proton Source (Optional*)
DMSO/H ₂ O	2.5 : 1	Solvent System

*TFA is used for basic heterocycles (pyridines/quinolines) to activate the ring via protonation. For electron-deficient or neutral substrates (caffeine), omit TFA.

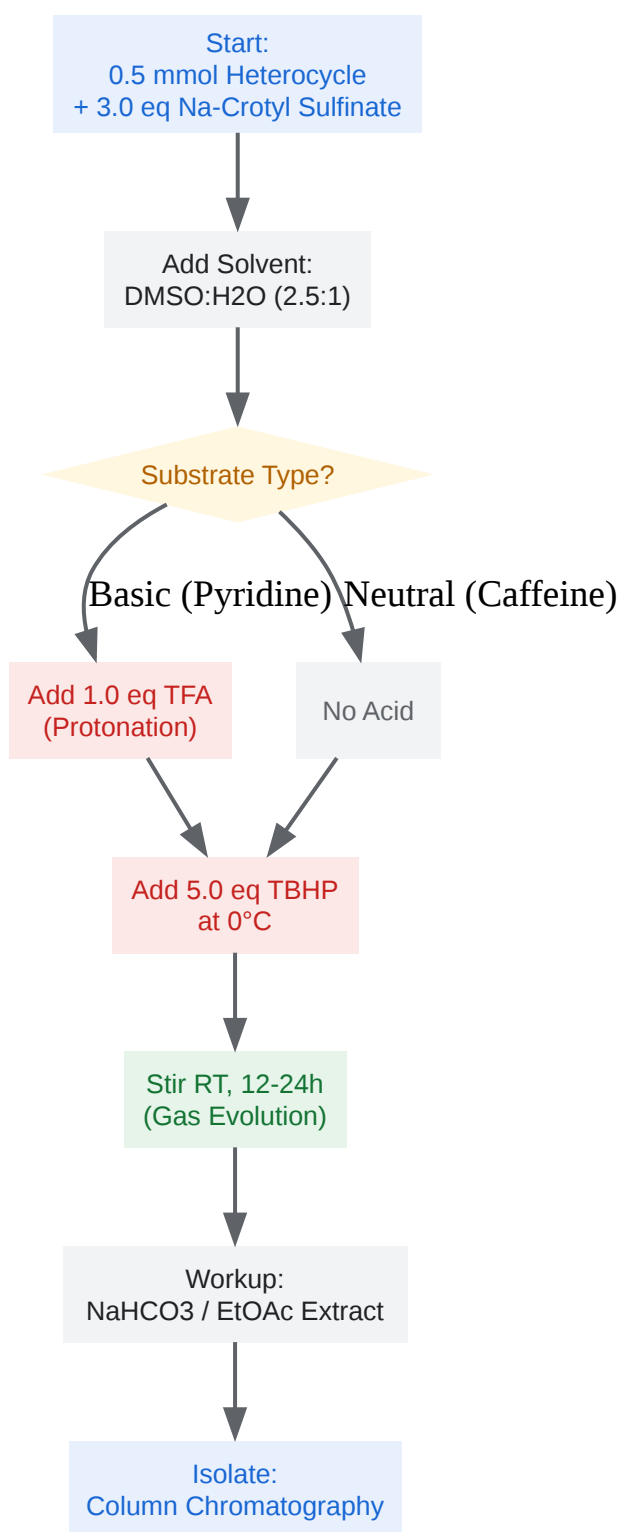
Step-by-Step Procedure

- Setup: To a 20 mL vial equipped with a magnetic stir bar, add the Heterocycle (0.5 mmol) and Sodium Crotyl Sulfinatate (1.5 mmol, 3.0 equiv).
- Solvent: Add DMSO (1.25 mL) and Water (0.5 mL). The biphasic nature helps solubilize the salt and the organic substrate.
- Activation:
 - If substrate is basic: Add TFA (0.5 mmol, 1.0 equiv) dropwise.
 - If substrate is neutral: Proceed to oxidation.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Initiation: Cool the mixture to 0°C (ice bath). Add TBHP (70% in water, 2.5 mmol, 5.0 equiv) dropwise over 2 minutes.
 - Why 0°C? Controls the exotherm of radical generation and minimizes "gas out" of .
- Reaction: Remove ice bath and stir vigorously at Room Temperature for 12–24 hours.
 - Visual Cue: Evolution of gas () indicates reaction progress.
- Workup:
 - Dilute with saturated aqueous (10 mL) and EtOAc (20 mL).
 - Extract aqueous layer with EtOAc (3 x 15 mL).
 - Wash combined organics with water (2 x 10 mL) and brine (1 x 10 mL) to remove DMSO.

- Dry over

, filter, and concentrate.
- Purification: Flash column chromatography.
 - Note: Crotylated products often elute slightly faster than the parent heterocycle.

Graphviz Diagram 2: Experimental Workflow



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Figure 2: Decision tree and workflow for oxidative radical crotylation.

Troubleshooting & Optimization

Issue	Root Cause	Solution
Low Conversion	Inefficient radical generation or quenching.	Add a second portion of TBHP (2.5 eq) and Sulfinat (1.5 eq) after 12h.
Regio-scrambling	Ambident radical attack.	Increase steric bulk on the heterocycle if possible. Separation of linear/branched isomers is usually required.
Polyalkylation	Product is more reactive than starting material.	Reduce conversion target (stop at 60%) or use excess heterocycle (if cheap).
Sulfone Formation	Reaction of radical with (recombination).	Ensure vigorous stirring (open vessel) to allow gas to escape.

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